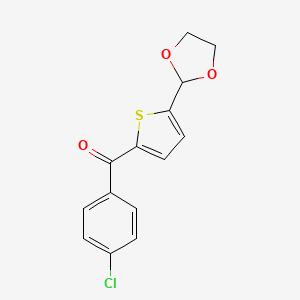

2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene

描述

2-(4-Chlorobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is a substituted thiophene derivative characterized by a 4-chlorobenzoyl group at the 2-position and a 1,3-dioxolan-2-yl (cyclic acetal) moiety at the 5-position of the thiophene ring. The chlorobenzoyl group introduces electron-withdrawing properties, while the dioxolane ring enhances solubility and stability due to its polar, oxygen-rich structure . This compound is part of a broader class of thiophene derivatives investigated for applications in organic electronics, pharmaceuticals, and agrochemicals. Its synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions, with modifications to the benzoyl or dioxolane substituents enabling tailored physicochemical properties .

属性

IUPAC Name |

(4-chlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3S/c15-10-3-1-9(2-4-10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIHKIZLLVKAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641933 | |

| Record name | (4-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-50-7 | |

| Record name | (4-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Thiophene Core

The thiophene ring is commonly synthesized via the Paal-Knorr synthesis, which involves cyclization of 1,4-diketones with sulfur-containing reagents. This method provides the five-membered heterocyclic thiophene ring essential for further functionalization.

Introduction of the 4-Chlorobenzoyl Group

The 4-chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction:

- Reagents: 4-chlorobenzoyl chloride and thiophene

- Catalyst: Lewis acid such as aluminum chloride (AlCl3)

- Conditions: Typically conducted under anhydrous conditions, at low to moderate temperatures to avoid side reactions

This step selectively acylates the thiophene ring at the 2-position, yielding 2-(4-chlorobenzoyl)thiophene as an intermediate.

Attachment of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is formed by acetalization of a carbonyl group with ethylene glycol:

- Reagents: Ethylene glycol and the 2-(4-chlorobenzoyl)thiophene intermediate

- Catalyst: Acid catalyst such as p-toluenesulfonic acid

- Conditions: Reflux under anhydrous conditions to promote ring closure and formation of the dioxolane moiety

This reaction converts the carbonyl group adjacent to the thiophene into the 1,3-dioxolane ring, completing the target molecule.

Industrial Production Considerations

In industrial settings, the synthesis follows similar steps but with optimization for scale, efficiency, and environmental compliance:

- Use of continuous flow reactors to enhance reaction control and throughput

- Optimization of catalyst loading, temperature, and reaction time to maximize yield and minimize by-products

- Implementation of purification protocols such as recrystallization or chromatography to ensure high purity of the final product

Summary Table of Preparation Steps

| Step Number | Reaction Stage | Reagents & Catalysts | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Thiophene core formation | 1,4-diketone + sulfur source | Paal-Knorr synthesis; heating | Thiophene ring |

| 2 | Friedel-Crafts acylation | 4-chlorobenzoyl chloride + thiophene + AlCl3 | Anhydrous, low/moderate temp | 2-(4-chlorobenzoyl)thiophene |

| 3 | Dioxolane ring formation | Ethylene glycol + acid catalyst (p-TsOH) | Reflux, anhydrous | 2-(4-Chlororobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |

Research Findings and Reaction Analysis

Reaction Mechanism Insights

- The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, where the 4-chlorobenzoyl cation generated by AlCl3 attacks the electron-rich thiophene ring.

- The acetalization forming the dioxolane ring is an acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl carbon, followed by ring closure and water elimination.

Reaction Optimization

- Temperature control is critical during Friedel-Crafts acylation to prevent polysubstitution or degradation.

- Acid catalyst concentration and reaction time during dioxolane formation affect ring closure efficiency and product purity.

Purification and Yield

- Typical yields reported for these steps range from 70% to 85% under optimized conditions.

- Purification is achieved by recrystallization from suitable solvents or chromatographic techniques.

Comparative Analysis with Related Compounds

| Compound | Key Difference | Effect on Preparation |

|---|---|---|

| 2-(2-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene | Chlorine at ortho position instead of para | Similar synthetic route but requires positional isomeric control |

| 2-(4-Methylbenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene | Methyl group replaces chlorine | Different reactivity in acylation step |

| 2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)furan | Furan ring instead of thiophene | Different heterocyclic chemistry, affects ring formation and stability |

化学反应分析

Types of Reactions

2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

科学研究应用

2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials, such as polymers or dyes.

作用机制

The mechanism of action of 2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 4-chlorobenzoyl group and the 1,3-dioxolane ring may influence its binding affinity and specificity.

相似化合物的比较

Substituent Variations on the Benzoyl Group

The benzoyl group at the 2-position of the thiophene ring is a critical site for structural diversification. Key analogues include:

Key Observations :

- Electron-withdrawing groups (Cl, CF₃) : Increase electrophilicity, making the compound more reactive in cross-coupling reactions. The CF₃ group in the trifluoromethyl derivative enhances thermal stability, relevant for organic light-emitting diodes (OLEDs) .

- Electron-donating groups (OCH₂CH₃): Improve solubility in non-polar solvents, favoring agrochemical formulations .

- Halogen substituents (I) : Enable applications in radiopharmaceuticals due to iodine’s isotopic properties .

Variations in the Dioxolane Moiety

The 1,3-dioxolan-2-yl group can be replaced with other cyclic or linear substituents. For example:

- 2-(4-Chlorobenzoyl)-5-(penta-1,3-diynyl)thiophene : Replacing dioxolane with a diynyl chain reduces polarity but increases conjugation for optoelectronic applications .

- 2-(4-Chlorobenzoyl)-5-acetylthiophene : The acetyl group lacks the dioxolane’s steric protection, leading to faster degradation under acidic conditions .

Bioactivity

For instance:

- 5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) : Shows anti-inflammatory activity by inhibiting nitrite production in RAW 264.7 cells (IC₅₀ = 12.3 μM) .

- α-Terthienyl (3) : Displays phototoxic effects against pathogens, mediated by singlet oxygen generation .

The dioxolane group in the target compound may enhance metabolic stability compared to hydroxylated analogues like compound 14 .

Electronic Properties

Thiophene derivatives with electron-deficient benzoyl groups (e.g., CF₃, Cl) exhibit red-shifted absorption spectra, making them suitable for optoelectronics. For example:

生物活性

2-(4-Chlorobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is a synthetic organic compound belonging to the thiophene class, characterized by a thiophene ring substituted with a 4-chlorobenzoyl group and a 1,3-dioxolane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that compounds with thiophene structures often exhibit significant antimicrobial activity. The presence of the 4-chlorobenzoyl moiety may enhance this activity by increasing the lipophilicity and facilitating membrane penetration. In vitro studies have shown that derivatives of thiophenes can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

The anticancer potential of 2-(4-Chlorobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has been explored in several studies. The compound's mechanism of action is hypothesized to involve the inhibition of specific cancer cell proliferation pathways. For instance, it may target enzymes involved in cell cycle regulation or apoptosis. Preliminary results from cell line studies suggest that this compound can induce apoptosis in certain cancer cells, although further research is required to elucidate the exact mechanisms involved.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition: It may inhibit enzymes that are critical for cellular metabolism or signal transduction pathways.

- Receptor Modulation: The compound could modulate the activity of receptors involved in cell growth and differentiation.

Table: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer effects of 2-(4-Chlorobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability after treatment with the compound. Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death pathways.

Future Directions for Research

Further investigations are warranted to:

- Explore structure-activity relationships (SAR) to optimize biological efficacy.

- Conduct in vivo studies to assess pharmacokinetics and toxicity profiles.

- Investigate potential applications in combination therapies for enhanced anticancer effects.

常见问题

Basic: What synthetic methodologies are commonly used to prepare 2-(4-chlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene?

Answer:

The compound can be synthesized via Fiesselmann thiophene synthesis , which involves:

Generating an α-mercaptoketone anion in situ from a dithiocarbonate precursor.

Reacting with β-chloro-substituted aromatic nitriles under thermal conditions to form the thiophene core .

Introducing the 4-chlorobenzoyl group via Friedel-Crafts acylation and protecting the carbonyl as a 1,3-dioxolane through acetalization with ethylene glycol under acidic conditions .

Key reagents : Benzoyl chloride, ethylene glycol, and catalysts like p-toluenesulfonic acid.

Advanced: How does the 1,3-dioxolan-2-yl group influence the compound’s stability and reactivity in cross-coupling reactions?

Answer:

The 1,3-dioxolan-2-yl group:

- Stabilizes the thiophene ring by reducing electron-deficient character, thereby minimizing unwanted side reactions (e.g., oxidation).

- Acts as a protecting group for ketones, enabling selective functionalization of other positions (e.g., halogenation at the 5-position).

- May induce steric hindrance, affecting regioselectivity in Suzuki-Miyaura couplings. Experimental data show that deprotection with aqueous HCl restores the ketone for downstream reactions .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.4–8.1 ppm (aromatic protons), δ 5.8–6.2 ppm (dioxolane protons), and δ 3.9–4.3 ppm (dioxolane methylene).

- ¹³C NMR : Signals for the thiophene carbons (δ 120–140 ppm), carbonyl (δ 190 ppm), and dioxolane carbons (δ 60–100 ppm).

- X-ray crystallography : Single-crystal analysis using SHELXL software refines bond lengths (e.g., C–S: 1.70–1.75 Å) and angles (e.g., C–C–S: 110–115°) .

Advanced: How do crystallographic parameters correlate with the compound’s photochromic properties?

Answer:

Photochromism arises from conformational flexibility and π-π stacking interactions , as revealed by X-ray

| Parameter | Value ( ) | Value ( ) |

|---|---|---|

| Lattice a (Å) | 10.7364(13) | 10.892(2) |

| Lattice b (Å) | 9.8983(12) | 9.745(1) |

| Lattice c (Å) | 24.020(3) | 24.503(3) |

| Dihedral angle (°) | 93.151(1) | 89.5(1) |

A planar thiophene-dioxolane conformation facilitates reversible ring-opening under UV light (λ = 297 nm), with absorption maxima at 592 nm (colored state) and 278 nm (bleached state) .

Basic: What are the challenges in purifying 2-(4-chlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene?

Answer:

- Byproduct formation : Acetalization may yield etherified derivatives (e.g., 2-((5-(1,3-dioxolan-2-yl)thiophen-2-yl)methoxy)ethanol), requiring column chromatography (silica gel, hexane/EtOAc) for separation .

- Crystallization issues : Slow evaporation from DMF/ethanol (1:3) optimizes crystal growth for X-ray analysis .

Advanced: How can computational methods complement experimental data in predicting the compound’s electronic properties?

Answer:

- DFT calculations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps (~3.2 eV), aligning with UV-Vis absorption spectra.

- Electrostatic potential maps highlight nucleophilic regions at the thiophene sulfur and electrophilic sites at the chlorobenzoyl group, guiding functionalization strategies .

Basic: What biological or material science applications are reported for analogous thiophene derivatives?

Answer:

- Anti-tubulin agents : 3-Amino-2-aroylthiophenes inhibit microtubule polymerization (IC₅₀ = 0.8–2.4 µM) .

- Electroluminescent materials : Thiophene-oxadiazole hybrids exhibit blue-light emission (λ_em = 450 nm) with CIE coordinates (0.16, 0.09) .

Advanced: What strategies mitigate side reactions during the acetalization of the ketone group?

Answer:

- Controlled stoichiometry : Use 1.2 equivalents of ethylene glycol to minimize etherification.

- Acid selection : p-TsOH (0.5 mol%) outperforms H₂SO₄ in suppressing polymerization, achieving >90% acetal yield .

- Temperature modulation : Reflux in toluene (110°C) with a Dean-Stark trap removes water, shifting equilibrium toward acetal formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。